molecular formula C12H15IO2 B3184776 3-Iodo-4-neopentylbenzoic acid CAS No. 1131588-20-9

3-Iodo-4-neopentylbenzoic acid

Cat. No.: B3184776
CAS No.: 1131588-20-9
M. Wt: 318.15 g/mol
InChI Key: DZSQYSGNPHEEBZ-UHFFFAOYSA-N
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Description

3-Iodo-4-neopentylbenzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 3-position and a neopentyl group (2,2-dimethylpropyl) at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₅IO₂, with a molecular weight of 318.15 g/mol. The neopentyl group introduces significant steric bulk, distinguishing it from simpler alkyl or functional group substitutions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions requiring steric hindrance or tailored lipophilicity .

Properties

CAS No.

1131588-20-9

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3-iodobenzoic acid

InChI

InChI=1S/C12H15IO2/c1-12(2,3)7-9-5-4-8(11(14)15)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

DZSQYSGNPHEEBZ-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Iodo-4-neopentylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Features

  • This compound :

    • Substituent : Neopentyl (branched alkyl, -CH₂C(CH₃)₂).
    • Steric hindrance : High due to bulky neopentyl group, which may impede nucleophilic or catalytic interactions.
    • Electronic effects : The alkyl group weakly donates electrons via induction, slightly reducing the carboxylic acid’s acidity compared to unsubstituted benzoic acid.
  • 3-Iodo-4-methylbenzoic acid (CAS 82998-57-0):

    • Substituent : Methyl (-CH₃).
    • Steric hindrance : Minimal, enabling easier functionalization.
    • Electronic effects : Similar weak electron donation, but lower molecular weight (C₈H₇IO₂ , 262.05 g/mol) enhances solubility in organic solvents .
  • 3-Iodo-4-methoxybenzoic acid: Substituent: Methoxy (-OCH₃).
  • 3-Iodo-4-(isobutylamino)benzoic acid: Substituent: Isobutylamino (-NHCH₂CH(CH₃)₂). Functionality: The amino group allows for pH-dependent solubility and participation in hydrogen bonding, making it suitable for bioactive molecule design .

Physical and Chemical Properties

Property This compound 3-Iodo-4-methylbenzoic acid 3-Iodo-4-methoxybenzoic acid 3-Iodo-4-(isobutylamino)benzoic acid
Molecular Weight 318.15 g/mol 262.05 g/mol 278.05 g/mol 334.16 g/mol
Solubility Low in water; high in DCM/THF Moderate in acetone/EtOAc Moderate in polar aprotic solvents pH-dependent (soluble in acidic conditions)
Melting Point Not reported ~150–155°C Not reported Not reported
Acidity (pKa) ~3.8–4.2 (estimated) ~4.0–4.5 ~3.5–4.0 (methoxy deprotonates at higher pH) ~4.5–5.0 (amine influences acidity)

Research Findings and Trends

  • Steric Effects in Catalysis : Neopentyl-substituted compounds show reduced yields in Pd-catalyzed reactions compared to less hindered analogs, necessitating optimized catalysts .
  • Lipophilicity and Bioavailability : The neopentyl group’s logP (~3.5) exceeds methyl (~2.2) and methoxy (~1.8) variants, suggesting utility in blood-brain barrier penetration studies.
  • Thermal Stability : Branched alkyl groups (e.g., neopentyl) enhance thermal stability, making the compound suitable for high-temperature reactions.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 3-Iodo-4-neopentylbenzoic acid in the laboratory?

  • Methodological Answer : Always use personal protective equipment (PPE), including non-permeable gloves, safety goggles, and lab coats. For skin contact, immediately remove contaminated clothing and wash with soap and water; for eye exposure, rinse cautiously with water for 15 minutes and seek medical attention if irritation persists . Implement engineering controls like fume hoods to minimize inhalation risks, and ensure proper waste segregation for hazardous byproducts .

Q. How can researchers optimize the synthesis of this compound to improve yields?

  • Methodological Answer : Systematically vary reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor intermediates via thin-layer chromatography (TLC) and characterize products using 1^1H/13^13C NMR to confirm structural integrity. For example, adjusting stoichiometry of the iodination step may reduce side-product formation .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold). Validate structural identity via 1^1H/13^13C NMR and FT-IR spectroscopy, cross-referencing peaks with authoritative databases like NIST Chemistry WebBook for benzoic acid derivatives . Elemental analysis (EA) and mass spectrometry (MS) further corroborate molecular composition .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR signal overlap) for this compound?

  • Methodological Answer : Employ heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping signals. Compare data with structurally analogous compounds (e.g., 3-iodosylbenzoic acid derivatives) and validate using computational NMR prediction tools. Document inconsistencies transparently, adhering to standardized reporting frameworks (e.g., WHO guidelines for data reproducibility) .

Q. What retrosynthetic strategies are viable for modifying the neopentyl or iodo substituents in this compound?

  • Methodological Answer : Use AI-driven synthesis planners (e.g., PubChem’s retrosynthesis module) to prioritize routes with minimal protecting-group requirements. For iodination, evaluate electrophilic substitution vs. metal-catalyzed cross-coupling. For neopentyl functionalization, explore radical-mediated alkylation or photoredox catalysis under inert conditions .

Q. How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40–60°C, pH 1–13) and analyze degradation products via LC-MS/MS. Compare fragmentation patterns with literature on iodinated aromatics (e.g., 3-iodosylbenzoic acid’s oxidative behavior). Use kinetic modeling to predict shelf-life under standard storage conditions .

Q. What experimental designs are recommended to assess the compound’s stability in long-term storage when data are unavailable?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples under controlled humidity (desiccators) and temperature (-20°C, 4°C, RT) for 6–12 months, periodically testing purity via HPLC. Reference analogous compounds (e.g., 4-nitrobenzoic acid) for baseline stability expectations .

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